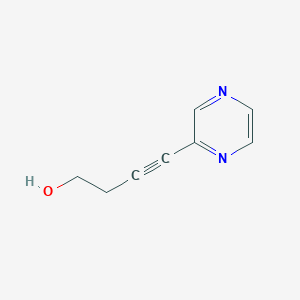
4-pyrazin-2-ylbut-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyrazin-2-ylbut-3-yn-1-ol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a pyrazine ring substituted with a butynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-pyrazin-2-ylbut-3-yn-1-ol can be synthesized through a palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . The reaction typically involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-pyrazin-2-ylbut-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Jones’ reagent (chromium trioxide in sulfuric acid) is commonly used for the oxidation of the alcohol group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the alkyne group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: The major products formed are aldehydes or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding saturated alcohol.
Substitution: The major products are substituted pyrazine derivatives.
Scientific Research Applications
4-pyrazin-2-ylbut-3-yn-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-pyrazin-2-ylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
4-pyrazin-2-ylbut-3-yn-1-ol can be compared with other similar compounds, such as:
- Pyrazine-substituted prop-2-yn-1-ols
- Pyridine-substituted but-3-yn-2-ols
- But-3-yn-2-ones
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
873324-93-7 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-pyrazin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-6-2-1-3-8-7-9-4-5-10-8/h4-5,7,11H,2,6H2 |
InChI Key |
BUBHLYIKXDHGKQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C#CCCO |
Canonical SMILES |
C1=CN=C(C=N1)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















